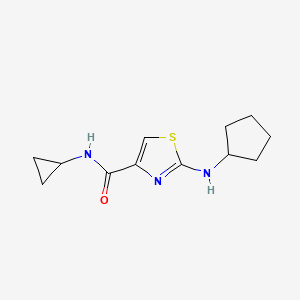

2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c16-11(13-9-5-6-9)10-7-17-12(15-10)14-8-3-1-2-4-8/h7-9H,1-6H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDILSJBXNRHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=CS2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This compound's structure suggests that it may interact with various biological targets, influencing cellular pathways associated with disease.

Chemical Structure

The molecular formula of 2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 218.31 g/mol

Research indicates that compounds in the thiazole family often exhibit their biological effects through modulation of protein kinases and other cellular pathways. Specifically, 2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide has been shown to inhibit specific tyrosine kinases, which are crucial in cancer cell proliferation and survival.

Inhibition of Protein Kinases

Studies have demonstrated that this compound effectively inhibits Abelson kinases (Abl1 and Abl2), which are implicated in various cancers, including chronic myeloid leukemia (CML). The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antitumor Activity

Preclinical studies have illustrated the compound's potential as an antitumor agent. In vitro assays revealed that it significantly decreases the viability of cancer cell lines, including those resistant to conventional therapies. The IC50 values for these effects suggest a potent action against targeted cancer types .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (CML) | 5.0 | Reduced viability |

| MCF7 (Breast Cancer) | 7.5 | Induced apoptosis |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

Case Study 1: Chronic Myeloid Leukemia

In a recent study involving chronic myeloid leukemia (CML) models, treatment with 2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide led to significant tumor regression and prolonged survival in animal models. The mechanism was attributed to its ability to inhibit Bcr-Abl fusion protein activity .

Case Study 2: Solid Tumors

Another study focused on solid tumors demonstrated that this compound could sensitize tumor cells to chemotherapy agents. When combined with doxorubicin, it enhanced the cytotoxic effects on resistant cancer cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide shows favorable absorption and distribution characteristics. Toxicology studies indicate a low incidence of adverse effects at therapeutic doses, although long-term studies are necessary to fully understand its safety profile.

Scientific Research Applications

1.1. Antihypertensive Properties

Research indicates that compounds similar to 2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide have significant potential for treating hypertension and related cardiovascular disorders. The compound acts as a modulator of biological pathways involved in vascular regulation, thereby aiding in the management of conditions such as pulmonary hypertension and heart failure .

Case Study:

A study demonstrated the efficacy of thiazole derivatives in reducing blood pressure in hypertensive rat models. The results showed a marked decrease in systolic blood pressure after administration of the compound, highlighting its potential as an antihypertensive agent.

1.2. Metabotropic Glutamate Receptor Antagonism

The compound is also being investigated for its role as an antagonist of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, including anxiety and depression. By inhibiting mGluRs, the compound may contribute to neuroprotective effects .

Case Study:

In preclinical trials, thiazole derivatives exhibited promising results in models of anxiety, significantly reducing anxiety-like behaviors compared to control groups.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that 2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide exhibits a favorable safety profile in animal models. Studies have shown no significant adverse effects at therapeutic doses, suggesting its viability for further clinical development .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Cyclopentyl vs. Cyclopropylamino Groups: The target compound’s cyclopentyl group is bulkier and more lipophilic than the cyclopropylamino groups in analogs .

- Carboxamide Variations : The N-cyclopropyl carboxamide in the target compound is structurally simpler than the N-(tetrahydropyran-methoxyphenyl) or N-indolethyl groups in analogs , which could simplify synthetic routes but limit target selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide?

- Answer: The compound can be synthesized via coupling reactions between thiazole-carboxylic acid derivatives and cyclopropylamine/cyclopentylamine precursors. For example, Method A (as described in analogous syntheses) involves refluxing in acetonitrile with reagents like DMF, iodine, and triethylamine to facilitate cyclization . Solvent selection (e.g., polar aprotic solvents) and temperature control are critical to minimize side reactions.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for structural elucidation, particularly to verify cyclopropane and cyclopentane ring integration. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures batch consistency, while mass spectrometry (MS) validates molecular weight . Retention time discrepancies in HPLC can indicate impurities requiring repurification.

Q. What are the key considerations in selecting solvents and reagents for cyclocondensation reactions in its synthesis?

- Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency. Catalysts like iodine and bases (e.g., triethylamine) promote cyclization by stabilizing intermediates. For example, iodine mediates sulfur elimination during thiazole formation, as observed in analogous thiadiazole syntheses .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis optimization of this thiazole carboxamide?

- Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Institutions like ICReDD integrate computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and minimize side products . Machine learning models trained on reaction databases further accelerate parameter optimization.

Q. What strategies are recommended for resolving contradictory data in reaction yield or purity across experimental batches?

- Answer: Employ Design of Experiments (DoE) methodologies to statistically isolate variables (e.g., temperature, stoichiometry). Fractional factorial designs can identify critical factors affecting yield, while ANOVA tests quantify their significance. Replicate experiments under controlled conditions and cross-validate with spectroscopic data to rule out instrumental errors .

Q. How can reaction path search methods improve the design of novel derivatives with enhanced bioactivity?

- Answer: Advanced reaction path algorithms (e.g., artificial force-induced reaction) explore hypothetical intermediates and byproducts, enabling targeted modifications. For instance, substituting cyclopropane with bulkier groups (e.g., tetrahydronaphthalene) could modulate steric effects, as seen in related carboxamide analogs .

Q. What role does chemical software play in managing data integrity and reproducibility for this compound?

- Answer: Platforms like electronic lab notebooks (ELNs) and cheminformatics tools ensure traceability of synthetic protocols and spectral data. Molecular dynamics simulations predict solubility and stability, guiding formulation studies. Encryption protocols in these tools safeguard intellectual property while enabling collaborative data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.